![molecular formula C21H18N2O5 B3743082 N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3743082.png)
N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide
Descripción general
Descripción
N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide is a chemical compound that has gained significant attention in the field of scientific research. Commonly referred to as HAV, this molecule is known for its potential applications in the fields of medicine and pharmacology. In
Mecanismo De Acción
The mechanism of action of HAV is not yet fully understood. However, it is believed to act through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. HAV has also been shown to activate the PPAR-γ receptor, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
Studies have shown that HAV has a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. HAV has also been shown to reduce the levels of nitric oxide, which is involved in the regulation of blood pressure and inflammation. In addition, HAV has been shown to reduce oxidative stress and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HAV in lab experiments is its high yield synthesis method. HAV is also stable under normal laboratory conditions and can be easily purified through column chromatography. However, one of the limitations of using HAV in lab experiments is that its mechanism of action is not yet fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of HAV.
Direcciones Futuras
There are several future directions for the study of HAV. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. HAV may also have potential applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Further research is needed to fully understand the mechanism of action of HAV and its potential applications in the field of medicine and pharmacology.
Conclusion
In conclusion, N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide is a chemical compound that has potential applications in the fields of medicine and pharmacology. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of inflammatory diseases. Further research is needed to fully elucidate the mechanism of action of HAV and its potential applications in the field of medicine and pharmacology.
Aplicaciones Científicas De Investigación
HAV has been studied for its potential applications in the field of medicine and pharmacology. It is known to exhibit anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. HAV has also been found to have analgesic properties and has been shown to reduce pain in animal models.
Propiedades
IUPAC Name |
N-[(E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-27-17-9-7-14(8-10-17)12-18(23-21(26)19-6-3-11-28-19)20(25)22-15-4-2-5-16(24)13-15/h2-13,24H,1H3,(H,22,25)(H,23,26)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIDMDONGWRPHC-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NC2=CC(=CC=C2)O)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC(=CC=C2)O)/NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



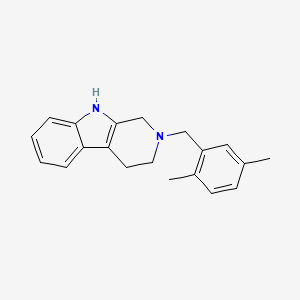
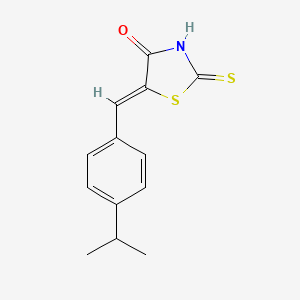
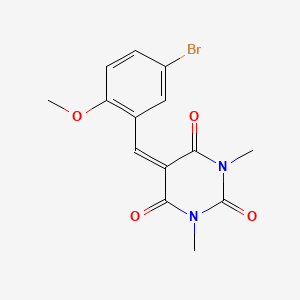

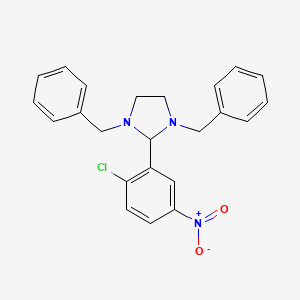

![4-[(3-bromo-5-chloro-2-hydroxybenzylidene)amino]benzenesulfonamide](/img/structure/B3743033.png)
![3-iodo-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3743036.png)
methanone](/img/structure/B3743040.png)

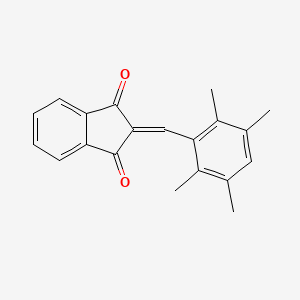
![5-{[(2-methoxyphenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3743071.png)
![2-ethyl-9-methoxy-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one](/img/structure/B3743086.png)
![2,2'-[4,4'-biphenyldiylbis(iminomethylylidene)]dicyclohexanone](/img/structure/B3743096.png)